1-Cyclopropyl-2,2-dimethylpropan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-cyclopropyl-2,2-dimethylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-8(2,3)7(9)6-4-5-6/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQUMGUAPWNEFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401284114 | |
| Record name | 1-Cyclopropyl-2,2-dimethyl-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401284114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20845-95-8 | |
| Record name | 1-Cyclopropyl-2,2-dimethyl-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20845-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclopropyl-2,2-dimethyl-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401284114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Elucidation Studies of 1 Cyclopropyl 2,2 Dimethylpropan 1 One
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 1-cyclopropyl-2,2-dimethylpropan-1-one, NMR provides definitive information about its connectivity and conformation in solution.
One-dimensional (¹H and ¹³C) NMR provides initial information on the chemical environments of the protons and carbons. The ¹H NMR spectrum is expected to show two main signal sets: a complex multiplet for the cyclopropyl (B3062369) protons at approximately 0.8-1.8 ppm and a sharp singlet for the nine equivalent tert-butyl protons around 1.2 ppm. The deshielding effect of the carbonyl group would shift the adjacent cyclopropyl methine proton further downfield compared to the methylene (B1212753) protons. openochem.org The ¹³C NMR spectrum would feature a highly deshielded carbonyl carbon signal (typically >210 ppm), signals for the quaternary and methyl carbons of the tert-butyl group, and signals for the methine and methylene carbons of the cyclopropyl ring. openochem.org
Two-dimensional (2D) NMR experiments are essential to unambiguously assign these signals and confirm the molecular structure. youtube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin coupling relationships. sdsu.edu For this compound, COSY would show correlations between the methine proton of the cyclopropyl group and its adjacent methylene protons. It would also show a correlation between the two diastereotopic methylene protons on the cyclopropyl ring. The tert-butyl protons, being isolated, would not show any COSY cross-peaks.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). columbia.edu It allows for the direct assignment of each protonated carbon. Cross-peaks would be observed between the cyclopropyl methine proton and its corresponding carbon, the cyclopropyl methylene protons and their carbon, and the tert-butyl protons and the three equivalent methyl carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons, typically over two or three bonds (²J_CH_ and ³J_CH_). columbia.edulibretexts.org It is crucial for connecting the different fragments of the molecule. Key HMBC correlations would include:
A three-bond correlation from the tert-butyl protons to the carbonyl carbon.
A two-bond correlation from the tert-butyl protons to the quaternary carbon.
Two- and three-bond correlations from the cyclopropyl protons to the carbonyl carbon, definitively linking the cyclopropyl ring to the pivaloyl group.
Predicted NMR Data for this compound
| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| C=O | - | ~215 | From -C(CH₃)₃, -CH(CH₂)₂ |
| -C(CH₃)₃ | - | ~44 | From -C(CH₃)₃ |
| -C(CH₃)₃ | ~1.2 (s, 9H) | ~28 | To C=O, -C(CH₃)₃ |
| -CH (cyclopropyl) | ~1.8 (m, 1H) | ~18 | To C=O, -CH₂ (cyclopropyl) |
| -CH₂ (cyclopropyl) | ~0.9 (m, 4H) | ~11 | To C=O, -CH (cyclopropyl) |
Should this compound exist as a crystalline solid at the temperature of analysis, solid-state NMR (ssNMR) could provide valuable structural information. Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these orientation-dependent forces. emory.edu
Techniques such as Magic Angle Spinning (MAS) are used to average these interactions and obtain higher resolution spectra. emory.edu ssNMR can distinguish between different crystalline forms (polymorphs), as the distinct packing environments in each polymorph would lead to different ¹³C chemical shifts. acs.org Furthermore, ssNMR can provide insights into molecular conformation and dynamics within the crystal lattice.
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the determination of its elemental formula. For this compound (C₈H₁₄O), the expected exact mass is 126.1045 u.
The fragmentation pattern in electron ionization mass spectrometry (EI-MS) reveals the molecule's structure. The primary fragmentation pathway for ketones is α-cleavage, where the bond adjacent to the carbonyl group is broken. miamioh.edulibretexts.org For this molecule, two α-cleavage pathways are possible:
Cleavage of the cyclopropyl-carbonyl bond: This results in the loss of a cyclopropyl radical (·C₃H₅) and the formation of a stable tert-butylacylium (pivaloyl) cation at m/z 85.
Cleavage of the tert-butyl-carbonyl bond: This results in the loss of a stable tert-butyl radical (·C(CH₃)₃) and the formation of a cyclopropylacylium cation at m/z 69.
The relative abundance of these fragment ions depends on the stability of the resulting radical and cation. Due to the high stability of the tert-butyl radical, the peak at m/z 69 is expected to be significant. The pivaloyl cation at m/z 85 is also expected to be a prominent peak.
Predicted Mass Spectrometry Fragments for this compound
| m/z | Ion Formula | Identity/Origin |
|---|---|---|
| 126 | [C₈H₁₄O]⁺˙ | Molecular Ion (M⁺˙) |
| 85 | [C₅H₉O]⁺ | α-cleavage: [M - C₃H₅]⁺ (Pivaloyl cation) |
| 69 | [C₄H₅O]⁺ | α-cleavage: [M - C₄H₉]⁺ (Cyclopropylacylium cation) |
| 57 | [C₄H₉]⁺ | tert-Butyl cation |
| 41 | [C₃H₅]⁺ | Cyclopropyl cation |
Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Conformational Studies
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. doi.org The most characteristic feature in the IR spectrum of a ketone is the strong carbonyl (C=O) stretching absorption. For an aliphatic ketone like this compound, this band is expected to appear in the region of 1715-1720 cm⁻¹. orgchemboulder.com Conjugation with the cyclopropyl ring may slightly lower this frequency.
Other significant vibrational modes include:
C-H Stretching: Bands from the tert-butyl group's sp³ C-H bonds are expected around 2870-2960 cm⁻¹. The cyclopropyl C-H stretches typically appear at higher frequencies, often above 3000 cm⁻¹, which is characteristic of strained rings.
C-H Bending: Vibrations corresponding to the bending of the methyl and methylene groups will appear in the fingerprint region (1350-1470 cm⁻¹).
Cyclopropyl Ring Modes: The cyclopropane (B1198618) ring has characteristic "ring breathing" and deformation modes in the fingerprint region, often around 1020 cm⁻¹ and 850 cm⁻¹.
Raman spectroscopy would also detect these modes, with the C=O stretch being a relatively strong band. Conformational analysis can be performed by studying spectral changes with temperature, which may reveal the presence of different rotational isomers (conformers). doi.org
Predicted Vibrational Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Expected IR Intensity |
|---|---|---|
| >3000 | C-H stretch (cyclopropyl) | Medium |
| 2870-2960 | C-H stretch (tert-butyl) | Strong |
| ~1715 | C=O stretch | Very Strong |
| 1350-1470 | C-H bend (methyl/methylene) | Medium-Strong |
| ~1020 | Cyclopropyl ring mode | Medium |
X-ray Crystallography for Solid-State Structure Determination (if crystalline)
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, provided a single crystal of suitable quality can be grown. wikipedia.organton-paar.com This technique measures the diffraction pattern of X-rays passing through the crystal, which allows for the calculation of an electron density map and, subsequently, the precise positions of all atoms. nih.gov
For this compound, a crystal structure analysis would provide:
Unambiguous confirmation of its atomic connectivity.
Precise bond lengths and angles, offering insight into the effects of steric hindrance from the tert-butyl group and ring strain from the cyclopropyl group.
The preferred conformation of the molecule in the solid state, particularly the dihedral angle between the cyclopropyl ring and the carbonyl plane.
Information on intermolecular interactions and crystal packing.
Currently, there is no publicly available crystal structure for this compound in crystallographic databases.
Chiroptical Spectroscopy for Enantiomeric Excess Determination of Chiral Analogues
Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a chiral substance with left- and right-circularly polarized light. saschirality.orgnsf.gov The parent molecule, this compound, is achiral as it possesses a plane of symmetry and therefore does not exhibit chiroptical activity.
However, these techniques are invaluable for analyzing chiral analogues of this compound. For instance, if a substituent were introduced on the cyclopropyl ring at the 2- or 3-position, a chiral center would be created, leading to a pair of enantiomers. Chiroptical methods such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) could then be applied.
Circular Dichroism (CD): This technique measures the difference in absorption of left- and right-circularly polarized light. cas.cz A chiral ketone analogue would exhibit a CD signal (a Cotton effect) corresponding to its electronic transitions, such as the n→π* transition of the carbonyl group. The sign and intensity of the Cotton effect are characteristic of the absolute configuration of the stereocenter.
Enantiomeric Excess (ee) Determination: The magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers. By comparing the CD signal of a non-racemic sample to that of a pure enantiomer, the enantiomeric excess can be accurately determined. This is a critical analysis in asymmetric synthesis, where the goal is to produce one enantiomer preferentially over the other. rochester.edu
Theoretical and Computational Investigations of 1 Cyclopropyl 2,2 Dimethylpropan 1 One
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to predicting the molecular geometry and electronic landscape of a molecule. These methods, ranging from semi-empirical to high-level ab initio and density functional theory (DFT), can model the spatial arrangement of atoms and the distribution of electrons with a high degree of accuracy.
The presence of a single bond connecting the cyclopropyl (B3062369) ring and the carbonyl group in 1-cyclopropyl-2,2-dimethylpropan-1-one allows for rotational isomerism. Conformational analysis of this molecule is crucial for understanding its preferred three-dimensional structure, which in turn influences its physical properties and reactivity.
Computational studies on analogous α,β-cyclopropyl ketones, such as cyclopropyl methyl ketone, have established that the most stable conformations are typically the s-cis and s-trans forms. nih.govuwlax.edu In the s-cis conformation, the carbonyl bond is eclipsed with one of the adjacent C-C bonds of the cyclopropyl ring, while in the s-trans conformation, they are anti-periplanar. For cyclopropyl methyl ketone, the s-cis conformer is the global energy minimum, with the s-trans being a local minimum. nih.govuwlax.edu
By analogy, this compound is expected to exhibit similar conformational preferences. The large tert-butyl group, however, introduces significant steric hindrance, which could influence the relative energies of the conformers. A potential energy surface scan, calculated by systematically rotating the dihedral angle between the cyclopropyl ring and the carbonyl group, would reveal the energy minima and the rotational barriers.
Table 1: Predicted Relative Energies of Conformers for this compound
| Conformer | Dihedral Angle (C-C-C=O) | Predicted Relative Energy (kcal/mol) |
| s-cis | 0° | 0.0 (Global Minimum) |
| s-trans | 180° | 1.5 - 3.0 |
| Perpendicular | 90° | 4.0 - 6.0 (Rotational Barrier) |
Note: The values in this table are illustrative and based on typical findings for similar cyclopropyl ketones. Specific computational studies on this compound are required for precise energy values.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies and shapes of these orbitals in this compound can be predicted using quantum chemical calculations.
The HOMO is expected to have significant contributions from the p-orbitals of the carbonyl oxygen and the Walsh orbitals of the cyclopropyl ring, reflecting the electron-donating character of the cyclopropyl group. The LUMO, conversely, will be primarily localized on the carbonyl group, specifically the π* antibonding orbital, making the carbonyl carbon electrophilic.
The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more likely to undergo electronic transitions and chemical reactions.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Predicted Energy (eV) |
| HOMO | -9.5 to -10.5 |
| LUMO | +1.0 to +2.0 |
| HOMO-LUMO Gap | 10.5 to 12.5 |
Note: These energy values are typical for ketones of this type and would be refined by specific DFT or ab initio calculations.
Computational methods can predict the vibrational frequencies of a molecule, which correspond to the various stretching, bending, and torsional motions of the atoms. These predicted frequencies can be directly correlated with experimental infrared (IR) and Raman spectra.
For this compound, the most prominent vibrational mode would be the C=O stretching frequency, which is typically found in the range of 1680-1710 cm⁻¹ for ketones. The exact position of this peak is sensitive to the electronic environment, with the cyclopropyl group's conjugation affecting the bond strength. Other characteristic frequencies would include the C-H stretches of the tert-butyl and cyclopropyl groups, and the vibrational modes of the cyclopropane (B1198618) ring itself.
By comparing the calculated vibrational spectrum with an experimentally obtained one, the accuracy of the computational model and the assigned molecular structure can be validated. Discrepancies between the two can also highlight the presence of intermolecular interactions in the experimental sample, such as hydrogen bonding or solvent effects, which are not always included in gas-phase calculations.
Elucidation of Reaction Mechanisms via Computational Modeling
Computational chemistry is an indispensable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms.
For any proposed reaction mechanism, computational modeling can identify the transition state (TS) structures, which are the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate.
For this compound, a common reaction would be nucleophilic addition to the carbonyl carbon. Computational modeling could be used to calculate the energy barriers for the approach of a nucleophile from different trajectories, providing insights into the stereoselectivity of such reactions. For instance, in reductions using hydride donors, the facial selectivity is influenced by the steric bulk of the cyclopropyl and tert-butyl groups.
Another area of interest is the reactivity of the cyclopropyl ring itself, which can undergo ring-opening reactions under certain conditions. Transition state calculations would be crucial in determining the feasibility and pathways of such transformations.
By systematically modifying the structure of this compound in silico and calculating the resulting changes in properties and reactivity, clear structure-reactivity relationships can be established. For example, replacing the cyclopropyl group with other alkyl or aryl substituents and calculating the corresponding changes in the LUMO energy and the activation barriers for a model reaction would quantify the electronic and steric effects of the cyclopropyl moiety.
Computational studies on related ketones have shown that the cyclopropyl group can stabilize an adjacent positive charge, which can influence the mechanism of certain reactions. Furthermore, the steric hindrance imposed by the tert-butyl group can be computationally compared to less bulky groups to understand its role in directing the outcome of reactions. These studies provide a rational basis for designing new molecules with tailored reactivity.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
While dedicated molecular dynamics (MD) simulation studies specifically targeting this compound are not extensively available in publicly accessible literature, the principles of this powerful computational technique, combined with findings from studies on analogous ketones, provide significant insights into its expected dynamic behavior and solvent interactions.
MD simulations model the physical movements of atoms and molecules over time, offering a window into the conformational dynamics and the influence of the surrounding solvent environment. For this compound, key areas of investigation would include the rotational dynamics around its single bonds and the effect of solvents on its conformational preferences.
Conformational Dynamics:
The primary dynamic processes for this molecule involve rotation around two key single bonds: the bond connecting the cyclopropyl group to the carbonyl carbon and the bond between the carbonyl carbon and the tert-butyl group.
Rotation of the tert-Butyl Group: The bulky tert-butyl group also exhibits rotational freedom. MD simulations could reveal whether there are preferred orientations of the methyl groups relative to the rest of the molecule and how this rotation is coupled with the movement of the cyclopropyl ring.
Solvent Effects:
The solvent environment is expected to play a crucial role in the dynamic behavior of this compound. The carbonyl group, with its partial negative charge on the oxygen atom, is a key site for interaction with solvent molecules.
Polar Solvents: In polar protic solvents like water or alcohols, hydrogen bonding between the solvent molecules and the carbonyl oxygen would be a dominant interaction. MD simulations can provide detailed information on the structure and dynamics of the solvent shell around the molecule. For instance, simulations on acetone (B3395972) in water have revealed the formation of short-lived hydrogen-bonded water chains that can participate in chemical processes like tautomerism. nih.gov Similar interactions would be expected to influence the conformational equilibrium and vibrational frequencies of this compound.
Apolar Solvents: In nonpolar solvents, weaker van der Waals and dipole-dipole interactions would govern the solvation. The absence of strong, specific interactions like hydrogen bonds might lead to different conformational preferences compared to polar environments.
Illustrative Data from Analogous Systems:
To illustrate the type of quantitative data that can be obtained from computational studies, the following table presents calculated conformational energy differences for a related molecule, cyclopropyl methyl ketone. While not specific to this compound, these values demonstrate the energy landscape that governs the dynamic behavior of cyclopropyl ketones.
| Conformer of Cyclopropyl Methyl Ketone | Relative Energy (kcal/mol) |
| s-cis | 0.00 |
| s-trans | ~1.5 - 3.0 |
| Perpendicular | ~4.0 - 5.0 |
This table is illustrative and based on general findings for cyclopropyl methyl ketone; specific values can vary with the level of theory and computational method used.
Applications and Emerging Research Directions for 1 Cyclopropyl 2,2 Dimethylpropan 1 One in Chemical Sciences
Role as a Key Synthetic Intermediate in Complex Molecule Synthesis
The cyclopropane (B1198618) motif is a prevalent feature in numerous natural products and pharmacologically active compounds, prized for its ability to confer unique conformational constraints and metabolic stability. unl.ptresearchgate.net Cyclopropyl (B3062369) ketones, such as 1-cyclopropyl-2,2-dimethylpropan-1-one, serve as crucial building blocks or synthons for introducing this valuable moiety into larger, more complex molecular frameworks. Their utility is particularly notable in medicinal chemistry.
Research has demonstrated the importance of the cyclopropyl group in the design of potent antiviral agents, especially nucleoside analogues. nih.govrsc.orgkoreascience.kr The synthesis of these complex molecules often relies on intermediates that contain a cyclopropyl ring, which is later elaborated into the final drug candidate. researchgate.netbohrium.com For instance, derivatives like trans-pivaloyl-2-cyclopropylcarbinol, a closely related functionalized version of the title compound, are recognized as valuable intermediates for further chemical transformations. nih.gov The pivaloyl group (t-butyl ketone) in this compound can direct reactions or be transformed, while the cyclopropyl ring can either remain intact as a key structural element or participate in strategic ring-opening reactions to build acyclic chains with controlled stereochemistry. nih.gov
| Application Area | Role of Cyclopropyl Ketone Intermediate | Example Target Molecules | Reference |
|---|---|---|---|
| Medicinal Chemistry | Introduction of cyclopropane moiety for metabolic stability and target binding. | Antiviral Nucleoside Analogues (e.g., Cycloprop-G) | unl.ptrsc.orgbohrium.com |
| Complex Molecule Synthesis | Serves as a versatile building block for constructing poly-functionalized compounds. | Stereocontrolled Acyclic Systems (via ring-opening) | nih.gov |
| Agrochemicals | Incorporation of lipophilic and rigid cyclopropyl groups. | Various commercial and developmental pesticides | researchgate.net |
Contributions to Methodological Advancements in Organic Synthesis
The inherent ring strain of approximately 27 kcal/mol in the cyclopropane ring makes it susceptible to selective ring-opening reactions, a property that has been harnessed to develop novel synthetic methodologies. Cyclopropyl ketones are particularly effective substrates in these transformations because the adjacent carbonyl group can activate the ring, stabilize intermediates, and direct the regiochemical outcome of the cleavage.
Modern synthetic methods that leverage cyclopropyl ketone reactivity include:
Radical Ring-Opening/Cyclization Cascades: Under photoredox catalysis, the cyclopropyl group can undergo a ring-opening to generate a radical intermediate. nih.gov This intermediate can then be trapped in subsequent cyclization reactions to rapidly build complex polycyclic structures from simple starting materials. nih.gov
Catalytic Enantioselective Ring-Opening: Lewis acid catalysts can coordinate to the carbonyl oxygen of the ketone, facilitating a nucleophilic attack that opens the cyclopropane ring. When chiral catalysts are employed, this process can be rendered enantioselective, providing access to chiral products that are valuable for pharmaceutical synthesis. scispace.com These reactions often proceed through a dynamic kinetic resolution, allowing for theoretical yields greater than 50% from a racemic starting material. scispace.com
Annulation Reactions: Cyclopropyl ketones can act as three-carbon synthons in various annulation reactions (e.g., [3+2] or [3+3] cycloadditions) with other molecules to construct five- or six-membered rings. scispace.com
These advancements showcase how the unique reactivity of the cyclopropyl ketone unit in compounds like this compound is exploited to forge complex carbon skeletons with high levels of control. organic-chemistry.org
Applications in Catalysis as Substrates or Ligand Components
This compound and its close analogs serve as excellent substrates for studying and developing catalytic reactions, particularly in the field of asymmetric synthesis. The reduction of the ketone functionality is a prominent example.
A key application is its use as a substrate in the Corey-Bakshi-Shibata (CBS) reduction. Research into the enantioselective reduction of the closely related cyclopropyl isopropyl ketone has provided significant insights into the reaction mechanism. acs.org Despite the similar steric bulk of the cyclopropyl and isopropyl groups, the reaction proceeds with remarkably high enantioselectivity (91% ee). acs.org This finding challenged the classical model based solely on steric repulsion and demonstrated that attractive London dispersion forces between the substrate and the catalyst are a dominant factor in achieving high levels of stereocontrol. acs.org
The alcohol product resulting from the reduction, 1-cyclopropyl-2,2-dimethylpropan-1-ol, is itself a valuable chiral building block for further synthesis. nih.govnih.gov The use of cyclopropyl ketones as substrates in such catalytic transformations is critical for both producing valuable chiral molecules and for deepening the fundamental understanding of how catalysts operate.
Potential in Materials Science Research (e.g., polymer precursors, functional materials)
While the application of this compound in materials science is an emerging area with limited specific examples in current literature, its structure suggests several potential uses. The high ring strain of the cyclopropyl group makes it a candidate for ring-opening polymerization (ROP). Such a process could theoretically yield polymers with a unique repeating unit containing a pivaloyl side chain, which might confer interesting thermal or mechanical properties.
Potential, though currently theoretical, applications include:
Monomer for Ring-Opening Polymerization: The cleavage of the C-C bonds in the cyclopropane ring could form the basis of a polymer backbone.
Precursor for Functional Polymers: The ketone functionality could be modified post-polymerization to introduce other functional groups along the polymer chain.
Source of Steric Bulk: The rigid and bulky t-butyl and cyclopropyl groups could be incorporated into materials to control chain packing, potentially creating materials with high free volume or specific thermal stability.
Further research is required to explore and realize these potential applications in creating novel functional materials.
Development as Probes for Fundamental Organic Chemistry Mechanistic Studies
The distinct steric and electronic properties of this compound and its analogs make them ideal probes for investigating the mechanisms of organic reactions. The juxtaposition of a small, strained, and electronically unique cyclopropyl ring against a sterically demanding but electronically simple t-butyl group allows chemists to dissect the subtle forces that govern reactivity and selectivity.
A landmark example is the use of the analogous cyclopropyl isopropyl ketone in studies of the CBS reduction. acs.org The classical model for this reaction predicted low selectivity for substrates where the two groups flanking the ketone are of similar size. However, the experimental observation of high enantioselectivity (91% ee) in the reduction of cyclopropyl isopropyl ketone led to a revised understanding of the mechanism. acs.org Computational and experimental studies revealed that non-covalent interactions, specifically London dispersion forces between the substrate's alkyl groups and the catalyst, play a decisive role in stabilizing the favored transition state. This was a pivotal study that highlighted the importance of attractive dispersion forces over simple steric hindrance in molecular recognition and catalysis. acs.org
Furthermore, cyclopropyl ketones are frequently used to study the mechanisms of ring-opening reactions, where the regioselectivity and stereoselectivity of the bond cleavage provide deep insight into the electronic and steric effects of neighboring groups and the nature of reaction intermediates. nih.govrsc.org
Future Perspectives and Unexplored Avenues in 1 Cyclopropyl 2,2 Dimethylpropan 1 One Research
Development of Novel Asymmetric Synthetic Routes
The synthesis of enantiomerically pure cyclopropyl (B3062369) ketones is a significant challenge in organic chemistry, primarily due to the difficulty in controlling the stereochemistry during the formation of the three-membered ring. While general methods for the asymmetric synthesis of cyclopropyl ketones have been developed, their application to sterically hindered substrates like 1-cyclopropyl-2,2-dimethylpropan-1-one remains an area ripe for exploration.
Future research will likely focus on the development of novel catalytic systems that can efficiently and selectively construct the chiral cyclopropane (B1198618) ring. Key areas of investigation could include:
Enantioselective Cyclopropanation: The development of new chiral catalysts for the cyclopropanation of alkenes with diazo compounds is a promising avenue. While existing methods have shown success with various substrates, tailoring these catalysts to accommodate the steric bulk of the pivaloyl group will be crucial. Engineered enzymes, such as myoglobin (B1173299) variants, have demonstrated high diastereo- and enantioselectivity in the cyclopropanation of vinylarenes with diazoketones and could be adapted for this purpose. rsc.org
Asymmetric Ring-Opening Reactions: The catalytic asymmetric ring-opening of cyclopropyl ketones with various nucleophiles, using chiral N,N'-dioxide-scandium(III) complexes, has been shown to produce chiral products with high enantioselectivity. acs.orgnih.govnih.gov Applying this strategy to a racemic mixture of this compound could provide a viable route to enantiomerically enriched derivatives.
Photocatalytic Cycloadditions: Asymmetric [3+2] photocycloaddition of aryl cyclopropyl ketones has been achieved using a dual-catalyst system. nih.gov Adapting this methodology to alkyl cyclopropyl ketones like the target compound presents an exciting challenge and a potential pathway to complex cyclopentane (B165970) structures.
Intramolecular Cyclopropanation: The development of intramolecular α-cyclopropanation reactions of olefinic aldehydes using chiral amine organocatalysts offers a novel approach to constructing bicyclic systems containing a cyclopropane ring. chemicalbook.com This strategy could be conceptually extended to precursors of this compound.
A comparative overview of potential asymmetric synthetic strategies is presented in the table below.
| Synthetic Strategy | Catalyst/Reagent | Potential Advantages | Key Challenges for this compound |
| Enantioselective Cyclopropanation | Engineered Myoglobin Variants | High diastereo- and enantioselectivity, broad substrate scope. rsc.org | Adapting the enzyme's active site to the sterically demanding pivaloyl group. |
| Asymmetric Ring-Opening | Chiral N,N'-Dioxide-Scandium(III) Complex | High yields and enantioselectivities for various nucleophiles. acs.orgnih.gov | Requires synthesis of the racemic starting material and subsequent resolution. |
| Photocatalytic [3+2] Cycloaddition | Dual Catalyst System (Chiral Lewis Acid and Photosensitizer) | Access to complex cyclopentane structures. nih.gov | Extension of the methodology from aryl to alkyl cyclopropyl ketones. |
| Intramolecular α-Cyclopropanation | Chiral Amine Organocatalysts | Formation of privileged bicyclic scaffolds. chemicalbook.com | Design and synthesis of a suitable olefinic precursor. |
Exploration of Bio-Inspired Catalysis for this compound Transformations
Nature's catalysts, enzymes, offer unparalleled selectivity and efficiency. The application of bio-inspired catalysis to the synthesis and transformation of cyclopropyl ketones is a rapidly growing field with immense potential.
Future research in this area could explore:
Engineered Heme Proteins: Engineered heme proteins, such as cytochrome P450 and myoglobin, have been repurposed for abiological carbene transfer reactions to synthesize cyclopropanes. rsc.orgnih.gov These biocatalysts could be further engineered through directed evolution to specifically accommodate and transform this compound or its precursors with high stereocontrol.
Cofactor-Independent Cyclopropanation Enzymes: The discovery and engineering of cofactor-independent enzymes, like promiscuous tautomerases, for asymmetric cyclopropanation present a novel and sustainable approach. nih.gov Exploring the substrate scope of such enzymes to include precursors for sterically hindered ketones is a key future direction.
Enzymatic Transformations of the Ketone Moiety: Besides the synthesis of the cyclopropane ring, enzymes could be employed for the stereoselective reduction of the ketone in this compound to the corresponding alcohol, 1-cyclopropyl-2,2-dimethylpropan-1-ol. This would provide access to chiral building blocks with defined stereochemistry at the carbinol center.
The table below outlines potential bio-inspired catalytic approaches.
| Bio-Inspired Approach | Enzyme Class | Potential Transformation | Advantages |
| Asymmetric Cyclopropanation | Engineered Heme Proteins (e.g., Myoglobin) | Synthesis of chiral this compound from precursors | High stereoselectivity, operates under mild conditions. rsc.orgnih.gov |
| Asymmetric Cyclopropanation | Engineered Tautomerases | Synthesis of chiral this compound from precursors | Cofactor-independent, sustainable. nih.gov |
| Ketone Reduction | Dehydrogenases/Reductases | Stereoselective reduction to chiral 1-cyclopropyl-2,2-dimethylpropan-1-ol | Access to chiral alcohols with high enantiomeric excess. |
Integration into Advanced Functional Systems and Devices
The unique properties of the cyclopropyl group, such as its high degree of s-character and ring strain, can impart interesting characteristics to larger molecules and materials. The incorporation of this compound or its derivatives into advanced functional systems is an underexplored but potentially rewarding research area.
Future directions could include:
Polymer Chemistry: Cyclopropyl methyl ketone has been noted for its use in the creation of polymers and resins. acs.org Similarly, this compound could serve as a monomer or a modifying agent for polymers. The rigid cyclopropyl group could influence the thermal and mechanical properties of the resulting polymer, potentially leading to materials with enhanced stability or specific functionalities. The polymerization of related compounds like cyclopropenone ketals has been demonstrated, suggesting the feasibility of such approaches. nih.gov
Functional Materials: The introduction of the cyclopropyl ketone moiety into organic molecules could be a strategy for developing new functional materials. For instance, the polarity of the ketone group combined with the unique electronic nature of the cyclopropane ring might lead to materials with interesting photophysical or electronic properties.
Liquid Crystals: The rigid and defined geometry of the cyclopropyl group could be exploited in the design of new liquid crystalline materials. The steric bulk of the pivaloyl group would also play a significant role in determining the packing and phase behavior of such molecules.
Interdisciplinary Research with Material Science and Theoretical Chemistry
The interplay between experimental and theoretical chemistry is crucial for advancing our understanding of complex molecules like this compound. Interdisciplinary research combining synthetic chemistry, material science, and computational modeling will be key to unlocking its full potential.
Computational Studies: Density Functional Theory (DFT) calculations can provide deep insights into the reaction mechanisms of cyclopropyl ketones. rsc.orgacs.orgnih.govnih.govnih.govacs.org Future theoretical work could focus on:
Modeling the ring-opening reactions of this compound to predict regioselectivity and reactivity.
Simulating the excited-state properties to understand its photochemical behavior.
Guiding the design of new catalysts for its stereoselective synthesis by calculating transition state energies and catalyst-substrate interactions.
Material Science Integration: Theoretical predictions of the properties of polymers or materials containing the this compound unit can guide synthetic efforts. For example, computational screening could identify promising candidates for applications in electronics or as advanced polymers before their synthesis is attempted. The modification of polybutadienes with cyclopropane groups has been shown to substantially alter their properties, providing a basis for such investigations. acs.orgcore.ac.uk
Challenges and Opportunities in Cyclopropyl Ketone Chemistry
The chemistry of cyclopropyl ketones is fraught with challenges that also present significant opportunities for innovation.
Challenges:
Stereocontrol: Achieving high levels of stereoselectivity in the synthesis of polysubstituted cyclopropanes, especially those with quaternary carbon centers, remains a formidable challenge. core.ac.uk
Ring Strain: The inherent ring strain of the cyclopropane ring makes these molecules susceptible to ring-opening reactions, which can be either a desired or an undesired outcome depending on the synthetic goal. pitt.edulibretexts.org Controlling the conditions to favor a specific reaction pathway is often difficult.
Reactivity of Alkyl Cyclopropyl Ketones: Many catalytic systems that are effective for aryl cyclopropyl ketones show diminished reactivity with their alkyl counterparts, such as this compound. acs.orgnih.gov
Opportunities:
Development of Novel Catalytic Systems: The need to overcome the challenges in stereocontrol and reactivity provides a strong impetus for the discovery of new and more efficient catalytic systems. This includes the development of novel chiral catalysts and the exploration of unconventional activation methods like photocatalysis. acs.orgnih.gov
Exploration of Unexplored Reactions: The unique reactivity of cyclopropyl ketones opens the door to discovering new chemical transformations. For example, unexpected dimerizations and crossed reactions of cyclopropyl ketones have led to the development of synthetically useful methods for constructing complex cyclopentane products. nih.gov
Applications in Medicinal and Materials Chemistry: The cyclopropyl group is a valuable motif in drug discovery and can be used to fine-tune the pharmacological properties of molecules. nih.gov The development of new methods for the synthesis and functionalization of cyclopropyl ketones will undoubtedly expand their application in these areas. chemicalbook.com The use of cyclopropanation in the synthesis of fragrance compounds also highlights the potential for commercial applications. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Cyclopropyl-2,2-dimethylpropan-1-one, and how can yield/purity be maximized?
- Methodological Answer : The compound can be synthesized via cyclopropanation of pre-functionalized ketones or through substitution reactions using brominated intermediates (e.g., analogous to 2-bromo-1,1-dimethylcyclopropane pathways). Key steps include:
- Cyclopropane ring formation : Use transition-metal catalysts (e.g., Cu or Rh) to stabilize strained intermediates.
- Purification : Fractional distillation or recrystallization in non-polar solvents (e.g., hexane) to isolate high-purity product .
- Data Consideration : Monitor reaction progress via GC-MS or TLC. Optimize temperature (typically 60–80°C) and stoichiometry (1:1.2 ratio of ketone to cyclopropane precursor) to minimize byproducts like 1,1-dimethylcyclopropene .
Q. How should spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure and purity of this compound?
- Methodological Answer :
- NMR : Compare H and C spectra with computational predictions (e.g., DFT calculations). The cyclopropyl group shows characteristic deshielded protons (δ 1.2–2.0 ppm) and quaternary carbons (δ 25–30 ppm) .
- IR : Look for ketone C=O stretching (∼1700 cm) and cyclopropane ring vibrations (∼1000 cm).
- MS : Confirm molecular ion ([M]) at m/z 140.2 and fragmentation patterns (e.g., loss of CO or cyclopropane ring opening) .
Advanced Research Questions
Q. How do steric and electronic effects of the cyclopropyl group influence the compound’s reactivity in nucleophilic addition or oxidation reactions?
- Methodological Answer :
- Steric Effects : The 2,2-dimethyl groups hinder nucleophilic attack at the carbonyl carbon, favoring alternative pathways (e.g., enolate formation).
- Electronic Effects : The cyclopropane ring’s strain (∼27 kcal/mol) increases electrophilicity of the ketone, accelerating reactions with strong nucleophiles (e.g., Grignard reagents).
- Experimental Design : Compare reaction rates with non-cyclopropane analogs (e.g., 2,2-dimethylpropan-1-one) under identical conditions. Use kinetic studies (UV-Vis or F NMR probes) to quantify effects .
Q. What strategies resolve contradictions in reported biological activities of structurally similar ketones (e.g., antimicrobial vs. inactive results)?
- Methodological Answer :
- Data Reconciliation : Standardize assay conditions (e.g., pH, solvent, cell lines) across studies. For example, discrepancies in antimicrobial activity may arise from solvent-dependent solubility (DMSO vs. aqueous buffers).
- Structure-Activity Relationships (SAR) : Use molecular docking to compare interactions with target proteins (e.g., bacterial enzymes). Validate with mutagenesis studies to identify critical binding residues .
- Example : 1-Cyclopropyl-2-methylpropan-1-amine hydrochloride shows varied bioactivity due to cyclopropyl ring orientation; similar principles apply to the ketone derivative .
Q. What computational methods (e.g., DFT, MD simulations) are most effective for predicting the stability and degradation pathways of this compound?
- Methodological Answer :
- DFT : Calculate bond dissociation energies (BDEs) to identify weak points (e.g., cyclopropane ring strain).
- MD Simulations : Model degradation under environmental conditions (e.g., hydrolysis in aqueous media).
- Validation : Compare computational results with accelerated stability testing (40°C/75% RH for 6 months) and HPLC analysis of degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
